4-Chloro-6-methylpyrimidine-2(1H)-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c1-3-2-4(6)8-5(9)7-3/h2H,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLFTMLOLVZSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=S)N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 6 Methylpyrimidine 2 1h Thione
De Novo Synthesis of the Pyrimidine-2(1H)-thione Core
De novo synthesis, the construction of the pyrimidine (B1678525) ring from simpler acyclic precursors, is a fundamental approach to obtaining 4-chloro-6-methylpyrimidine-2(1H)-thione. nih.gov This process typically involves the initial formation of a substituted pyrimidine-2(1H)-thione ring, which is subsequently chlorinated to yield the target compound.
Cyclocondensation Approaches to this compound
Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring from one or more acyclic components.
A prevalent and classical method for constructing the pyrimidine-2-thione core involves the acid-catalyzed cyclocondensation of thiourea (B124793) with a β-dicarbonyl compound, most commonly a β-keto ester like ethyl acetoacetate (B1235776). mdpi.comnih.gov This reaction, a variation of the Biginelli reaction, first produces the intermediate 6-methyl-4-hydroxypyrimidine-2(1H)-thione. mdpi.comnih.gov
The initial step is the condensation of thiourea with ethyl acetoacetate. This reaction is typically performed by heating the reactants in ethanol (B145695) with a catalytic amount of acid. nih.gov The resulting 6-methyl-4-hydroxypyrimidine-2(1H)-thione is then subjected to a chlorination step to replace the hydroxyl group at the C4 position with a chlorine atom. This transformation is commonly achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃, which effectively converts the hydroxypyrimidine into the desired this compound.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical approach to complex molecules. taylorfrancis.com The Biginelli reaction and its analogues are primary examples of MCRs used for synthesizing dihydropyrimidinone/thione cores. mdpi.comresearchgate.net In the context of the target compound's precursors, a three-component reaction between an aldehyde, a β-keto ester (like ethyl acetoacetate), and thiourea can be employed. nih.govias.ac.in
These reactions are often catalyzed by various agents to improve yields and reaction times. ias.ac.inresearchgate.net While the classic Biginelli reaction typically yields a dihydropyrimidine (B8664642), subsequent oxidation and chlorination steps would be necessary to arrive at this compound. The versatility of MCRs allows for the introduction of diversity at various positions of the pyrimidine ring by changing the starting components. taylorfrancis.com
Direct Chlorination and Methylation Strategies for Pyrimidine-2(1H)-thiones
An alternative synthetic strategy involves modifying a pre-existing pyrimidine-2(1H)-thione core. This approach is less common for the de novo synthesis of this specific molecule but is a valid method for functionalization. For instance, one could theoretically start with pyrimidine-2(1H)-thione and introduce the methyl and chloro groups in subsequent steps. However, the more standard and regiochemically controlled method involves building the 6-methyl-pyrimidine-2(1H)-thione scaffold first from precursors like ethyl acetoacetate and thiourea, followed by targeted chlorination at the C4 position.
Derivatization and Functionalization Reactions of this compound
The presence of a chlorine atom at the C4 position makes this compound an excellent substrate for further chemical modification. The chlorine atom acts as a good leaving group, facilitating various substitution reactions.
Nucleophilic Aromatic Substitution at the Pyrimidine Ring
The pyrimidine ring is electron-deficient, which activates the chlorine atom at the C4 position toward nucleophilic aromatic substitution (SNAr). libretexts.orgopenstax.org This reactivity is the basis for the derivatization of the core scaffold, allowing for the introduction of a wide range of functional groups. nih.govthieme.de
The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group, which restores the aromaticity of the ring. libretexts.orgopenstax.org The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring helps to stabilize the negative charge of the intermediate, favoring the reaction. libretexts.org
A variety of nucleophiles can be used to displace the C4-chloro group, including amines, thiols, and alkoxides. These reactions lead to the formation of 4-amino-, 4-thio-, and 4-alkoxy-6-methylpyrimidine-2(1H)-thione derivatives, respectively. The specific reaction conditions, such as solvent, temperature, and the presence of a base, can be optimized to achieve high yields of the desired substituted products. nih.gov
Below is a table summarizing representative nucleophilic aromatic substitution reactions for 4-chloro-pyrimidines.
| Nucleophile (Nu-H) | Reagent/Conditions | Product Type |
| Primary/Secondary Amine (R₂NH) | Base (e.g., DIPEA), Solvent (e.g., Dioxane), Heat | 4-Amino-6-methylpyrimidine-2(1H)-thione |
| Thiol (RSH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-(Alkyl/Aryl)thio-6-methylpyrimidine-2(1H)-thione |
| Alcohol/Phenol (ROH) | Strong Base (e.g., NaH), Solvent (e.g., THF) | 4-(Alkoxy/Aryloxy)-6-methylpyrimidine-2(1H)-thione |
| Hydrazine (N₂H₄) | Solvent (e.g., Ethanol), Heat | 4-Hydrazino-6-methylpyrimidine-2(1H)-thione |
| Azide (N₃⁻) | Sodium Azide (NaN₃), Solvent (e.g., DMF) | 4-Azido-6-methylpyrimidine-2(1H)-thione |
Reactions at the Thione Moiety (C-2)
The pyrimidine-2(1H)-thione moiety exists in a tautomeric equilibrium with its thiol form, 4-chloro-6-methylpyrimidine-2-thiol. This allows for reactions to occur at the sulfur atom, which is a soft nucleophile, particularly after deprotonation.
The most common reaction at the thione group is S-alkylation. The compound is typically treated with a base, such as potassium hydroxide (B78521), to deprotonate the thione/thiol group, forming a highly nucleophilic thiolate anion. This anion readily reacts with alkylating agents like dimethyl sulfate (B86663) or alkyl halides (e.g., ethyl iodide) to form 2-(alkylthio)pyrimidine derivatives. researchgate.net This reaction is generally highly selective for the sulfur atom over the ring nitrogen atoms. organicreactions.org
In a study on the analogous 4-chloroquinoline-2-thione system, treatment with dimethyl sulfate in the presence of ethanolic potassium hydroxide resulted in the exclusive formation of the 2-(methylthio)quinoline. researchgate.net A similar reaction with ethyl iodide in refluxing ethanol also yielded the corresponding 2-(ethylthio) derivative. researchgate.net
Table 2: S-Alkylation Reactions on an Analogous Thione System
| Alkylating Agent | Base | Solvent | Product | Reference |
| Dimethyl sulfate | KOH | Ethanol | 2-(Methylthio)-quinoline | researchgate.net |
| Ethyl iodide | N/A | Ethanol | 2-(Ethylthio)-quinoline | researchgate.net |
The removal of the sulfur atom from the thione moiety is a key transformation that yields the corresponding pyrimidine. Reductive desulfurization is a widely used method for cleaving carbon-sulfur bonds and typically involves the use of Raney nickel. rsc.orgresearchgate.net This reagent, which contains adsorbed hydrogen, is highly effective for the hydrogenolysis of sulfur-containing compounds. researchgate.net The reaction is generally carried out by heating the substrate with an aqueous or alcoholic slurry of Raney nickel. nih.gov
Alternatively, oxidative desulfurization methods can be employed. These processes involve the oxidation of the thione, making the carbon atom susceptible to nucleophilic attack and subsequent removal of sulfur. mdpi.com Reagents such as peroxides or electrochemical methods can be used. mdpi.com However, oxidative conditions can sometimes lead to side reactions; for instance, the attempted anodic desulfurization of dimethyl-pyrimidine-2-thione resulted in dimerization through a sulfur-sulfur bond. mdpi.com
Electrophilic Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic character, further compounded by the electron-withdrawing effect of the C-4 chlorine atom, generally deactivates the ring towards electrophilic aromatic substitution reactions. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the pyrimidine ring of this compound are not commonly observed and are synthetically challenging without the presence of strong electron-donating groups.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
The chlorine substituent at the C4 position of the pyrimidine ring is a key functional group that allows for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.org The general mechanism involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For substrates like this compound, the reactivity of the C-Cl bond can be enhanced by using bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst and appropriate bases. libretexts.orgmdpi.com The reaction is widely used to create biaryl compounds. libretexts.org While electron-rich boronic acids tend to produce good yields, the choice of catalyst, base, and solvent is crucial for optimizing the reaction. mdpi.comresearchgate.net Studies on related dichloropyrimidines show that regioselectivity can be controlled, allowing for sequential couplings at different positions. nih.govacademie-sciences.fr
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing substituted alkynes. The process can be carried out under mild conditions, sometimes even in aqueous media, which makes it suitable for complex molecule synthesis. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues like alkyne homocoupling. nih.gov The reactivity of the chloro-substituent in this compound makes it a suitable substrate for this transformation, enabling the introduction of various alkyne-containing moieties. The choice of palladium precatalyst and ligands can significantly influence the reaction's efficiency, allowing for couplings at room temperature. nih.gov
Table 1: Overview of Palladium-Catalyzed Coupling Reactions
| Reaction | Coupling Partners | Key Features |
|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., Ar-B(OH)₂) + Organic halide (Ar'-X) | Forms Ar-Ar' bonds; requires Pd catalyst and a base; ligand choice is critical for chloro-substrates. libretexts.orgmdpi.com |
| Sonogashira | Terminal alkyne (R-C≡CH) + Organic halide (Ar'-X) | Forms Ar'-C≡C-R bonds; typically uses Pd and Cu(I) catalysts with an amine base; mild conditions. wikipedia.orgorganic-chemistry.org |
Formation of Fused Heterocyclic Systems from this compound Derivatives
The pyrimidine-2-thione core is an excellent starting point for constructing more complex, fused heterocyclic systems. These annulation reactions often proceed by leveraging the reactivity of the thione group, the active methylene (B1212753) group, and the chloro substituent.
Annulation Reactions to Pyrimido[X,Y-d]pyrimidines
Pyrimido[d]pyrimidines are a class of fused heterocycles with significant biological interest. Synthetic strategies to access these scaffolds can involve the intramolecular cyclization of appropriately substituted pyrimidines. For instance, a practical method for preparing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones starts from 4,6-dichloro-5-formylpyrimidine. nih.gov This process involves the reaction with primary amines and aldehydes, where a key step is the cyclization of an in-situ formed iminium intermediate. nih.gov This highlights how functional groups on the pyrimidine ring can be manipulated to build the second pyrimidine ring. Other approaches involve the condensation of aminopyrimidines with reagents like β-ketoesters or Meldrum's acid to form the fused ring system. nih.gov
Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
The synthesis of the thiazolo[3,2-a]pyrimidine system is a common transformation for pyrimidine-2-thione derivatives. This intramolecular cyclization typically involves the S-alkylation of the thione group with a reagent containing a leaving group and a carbonyl function, such as an α-halo ketone or α-halo ester (e.g., ethyl bromoacetate), followed by cyclodehydration. ijnc.irmdpi.com
The initial step is the reaction of a 3,4-dihydropyrimidin-2(1H)-thione derivative with ethyl bromoacetate, which leads to an S-substituted intermediate. ijnc.irmdpi.com This intermediate then undergoes intramolecular cyclization to form the thiazole (B1198619) ring fused to the pyrimidine core. ijnc.ir Polyphosphoric acid (PPA) is often used to facilitate the cyclodehydration step. nih.gov This synthetic route allows for the creation of a diverse library of thiazolo[3,2-a]pyrimidine derivatives with various substituents. nih.govnih.gov
Table 2: Selected Examples of Thiazolo[3,2-a]pyrimidine Synthesis
| Starting Pyrimidine Derivative | Reagent | Key Condition | Fused Product |
|---|---|---|---|
| 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione | Ethyl bromoacetate | Acetone, Catalyst-free | 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one ijnc.irmdpi.com |
Formation of Pyrazolo, Oxadiazole, and Triazole Fused Systems
The versatile pyrimidine-2-thione scaffold can also be used to construct other fused five-membered heterocyclic rings.
Pyrazolo Fused Systems: Pyrazolo[3,4-d]pyrimidines can be synthesized through multi-component reactions. For example, the condensation of 5-methyl-1H-pyrazol-3-amine, arylisothiocyanates, and aldehydes in the presence of an acid catalyst can yield pyrazolo[3,4-d]pyrimidine-6(7H)-thiones, demonstrating a regioselective approach to this fused system. nih.gov
Oxadiazole Fused Systems: 1,3,4-Oxadiazole rings can be attached to a pyrimidine core. A common method involves converting a pyrimidine-thio-acetic acid hydrazide into a 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione via a ring closure reaction with carbon disulphide. nih.gov The resulting oxadiazole thione can be further functionalized. nih.gov Another major synthetic route to 1,2,4-oxadiazoles involves the cyclization of O-acylated amidoximes. researchgate.netresearchgate.net
Triazole Fused Systems: The synthesis of triazole-fused pyrimidines is of significant interest. For instance, 2-arylhydrazone derivatives of thiazolo[3,2-a]pyrimidines can serve as precursors to 1,5-dihydrotriazolo[4,3-a]pyrimidines through a reductive rearrangement. mdpi.com Generally, 1,2,4-triazoles can be synthesized from various starting materials, including the reaction of hydrazines with formamide (B127407) or the cyclization of thiosemicarbazide (B42300) derivatives. researchgate.netorganic-chemistry.org Catalyst-free methods for creating fused 1,2,4-triazole (B32235) systems have also been developed, involving the sequential reaction of nitrile substrates with reagents like DMF-DMA and acyl hydrazides. rsc.org
Modern Synthetic Techniques and Methodological Advancements
To improve reaction efficiency, yield, and environmental friendliness, modern synthetic techniques are increasingly being applied to the synthesis of pyrimidine derivatives.
Ultrasound-Assisted Synthesis
Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, milder conditions, and higher yields compared to conventional heating methods. nih.govnih.gov The physical phenomenon of acoustic cavitation enhances mass transfer and accelerates reaction rates. researchgate.net
This technique has been successfully applied to the synthesis of dihydropyrimidine-2(1H)-thiones. For example, the reaction of chalcones with thiourea to form pyrimidine-2-thiones can be completed in 20-30 minutes under sonication, a significant reduction from the 6 hours required with conventional heating. researchgate.netshd.org.rs Ultrasound has also been utilized in the multi-component Biginelli reaction to produce novel dihydropyrimidin-(thio)ones, including those fused with triazole moieties, demonstrating its utility in creating complex heterocyclic structures efficiently. nih.gov
Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Pyrimidine-2-thiones
| Reaction | Conventional Method | Ultrasound-Assisted Method | Reference |
|---|---|---|---|
| Chalcone + Thiourea | 6 hours at 70-80 °C | 20-30 minutes at room temperature | researchgate.netshd.org.rs |
Microwave-Assisted Synthesis
Detailed research findings and data tables for the microwave-assisted synthesis of this compound are not available in the current body of scientific literature.
Green Chemistry Approaches in this compound Synthesis
Detailed research findings and data tables for the application of green chemistry principles to the synthesis of this compound are not available in the current body of scientific literature.
Computational and Theoretical Investigations of 4 Chloro 6 Methylpyrimidine 2 1h Thione
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become standard methods for studying pyrimidine (B1678525) derivatives. ijcce.ac.ir DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), offer a balance between computational cost and accuracy for predicting molecular geometries, energies, and other properties. researchgate.netnih.gov These calculations are fundamental to analyzing the molecule's behavior at an electronic level.
Molecular Orbital Theory (MO Theory) provides a framework for understanding the electronic properties and chemical reactivity of a molecule. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a molecule is more prone to chemical reactions. semanticscholar.org
DFT calculations can map the electron density distribution of these frontier orbitals. For a molecule like 4-Chloro-6-methylpyrimidine-2(1H)-thione, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the pyrimidine ring, while the LUMO may be distributed across the ring system, particularly on the carbon atoms attached to electronegative groups. This distribution is key to predicting sites for electrophilic and nucleophilic attack.
Furthermore, computational methods can determine the distribution of charges on each atom (e.g., Mulliken charge distribution), which reveals the electrostatic potential of the molecule. semanticscholar.org This analysis helps identify positively and negatively charged regions, providing further insight into intermolecular interactions and reactive sites. researchgate.net
Table 1: Representative Frontier Orbital Energies Calculated by DFT
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
Note: The values presented are illustrative examples based on typical DFT calculations for similar heterocyclic thiones.
The compound can exist in two tautomeric forms: the thione form (lactam) and the thiol form (lactim). This thione-thiol tautomerism is a fundamental aspect of its chemistry, influencing its structure, reactivity, and biological function. ijfans.org
Thione form: this compound
Thiol form: 4-chloro-6-methyl-2-mercaptopyrimidine
Quantum chemical calculations are exceptionally well-suited to study this equilibrium. nih.gov By calculating the total electronic energies of the optimized geometries for both tautomers, their relative stabilities can be determined. Computational studies on analogous heterocyclic thione systems, such as 1,2,4-triazole-3-thiones, consistently show that the thione form is the more stable tautomer in the gas phase. nih.govjocpr.com The energy difference between the tautomers and the energy barrier for the intramolecular proton transfer can also be calculated.
The choice of computational method and basis set, such as B3LYP/6-31G(d,p), has been shown to be reliable for investigating this type of tautomerism. nih.gov The presence of solvents can influence the tautomeric equilibrium, a factor that can be modeled using computational approaches like the Polarizable Continuum Model (PCM).
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental Infrared (IR) and Raman spectra. arxiv.org After optimizing the molecular geometry using DFT, the vibrational frequencies and their corresponding intensities can be calculated. researchgate.net
A comparison between the calculated and experimental spectra allows for a detailed assignment of the vibrational modes to specific bond stretches, bends, and torsions within the molecule. mdpi.com Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve the correlation with experimental data. nih.gov
This correlative approach is invaluable for confirming the molecular structure. For example, the presence of a strong absorption band corresponding to the C=S stretching vibration would provide strong evidence for the dominance of the thione tautomer in the solid state, which is consistent with computational predictions. nih.gov
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |
|---|---|---|
| N-H stretch | 3100 | 3095 |
| C-H stretch (methyl) | 2980 | 2975 |
| C=N stretch | 1610 | 1605 |
| C=C stretch | 1550 | 1545 |
Note: The data are representative examples illustrating the correlation between theoretical and experimental values for pyrimidine-like structures.
Theoretical calculations of NMR chemical shifts have become an essential tool for structure elucidation. liverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used to predict ¹H, ¹³C, and ¹⁵N NMR chemical shifts with high accuracy. nih.govresearchgate.net
Calculated chemical shifts are compared to experimental values to confirm structural assignments. nih.gov The accuracy of these predictions can be improved by including solvent effects in the calculations. nih.gov Discrepancies between calculated and experimental shifts can often provide valuable information regarding molecular conformation or intermolecular interactions like hydrogen bonding. researchgate.net
Furthermore, calculated NMR parameters, in conjunction with charge distribution analysis, can help predict the regioselectivity of chemical reactions. For instance, carbon atoms with lower calculated ¹³C chemical shifts (i.e., more shielded) and higher electron density are typically more susceptible to electrophilic attack, while those with higher chemical shifts and lower electron density are more prone to nucleophilic attack.
Reaction Mechanism Elucidation via Computational Methods
Beyond static molecular properties, computational chemistry can be used to explore the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms.
The chlorine atom at the C4 position of the pyrimidine ring is a potential site for nucleophilic substitution reactions, a common pathway for functionalizing such heterocycles. mdpi.comresearchgate.net Computational methods can be employed to elucidate the mechanism of these reactions by locating and characterizing the transition state (TS).
For a nucleophilic substitution reaction, the process involves the approach of a nucleophile, the formation of a transient intermediate or transition state, and the departure of the chloride leaving group. Transition state theory calculations can identify the geometry of the highest energy point along the reaction coordinate—the transition state.
By calculating the energies of the reactants, the transition state, and the products, the activation energy (Ea) for the reaction can be determined. This value is critical for understanding the reaction kinetics. A lower activation energy implies a faster reaction rate. Such analyses allow for the comparison of different reaction pathways and the prediction of the most favorable reaction conditions and outcomes, providing a theoretical foundation for synthetic planning.
Regioselectivity and Thermodynamic Stability of Reaction Products
Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the regioselectivity and thermodynamic stability of the reaction products in the synthesis of pyrimidine-2(1H)-thione derivatives. The formation of this compound, typically through the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with thiourea (B124793), can theoretically yield different regioisomers. Computational chemistry is a powerful tool to predict the most likely product by analyzing the reaction mechanism and the relative energies of the possible isomers.
Theoretical investigations into the reaction pathways for the formation of similar pyrimidine-2-thione scaffolds reveal that the regioselectivity is often governed by the relative stability of the transition states leading to the different isomers. The electronic and steric effects of the substituents on the reacting centers play a crucial role in determining the activation energy of these transition states. For instance, the presence of an electron-withdrawing chloro group and an electron-donating methyl group at positions 4 and 6, respectively, can influence the nucleophilic attack of thiourea on the dicarbonyl precursor, thereby favoring one reaction pathway over others.
Furthermore, DFT calculations are instrumental in determining the thermodynamic stability of the potential products. By calculating the Gibbs free energy of each isomer, it is possible to predict which compound is the most stable and, therefore, the most likely to be formed under thermodynamic control. Studies on the parent 2(1H)-pyrimidinethione have shown that it exists in a tautomeric equilibrium with 2-pyrimidinethiol. Computational analyses have indicated that in the gas phase, the thiol form may be more stable, while in an aqueous medium, the thione form is predicted to be more stable. This highlights the importance of considering environmental factors in theoretical calculations. For substituted derivatives like this compound, similar computational models can be applied to determine the relative stabilities of its tautomers and regioisomers.
Table 1: Theoretical Thermodynamic Data for Pyrimidine-2-thione Isomers
| Isomer/Tautomer | Method | Basis Set | Relative Energy (kcal/mol) | Solvent Model |
| 2(1H)-pyrimidinethione | DFT (B3PW91) | 6-311+G(d,p) | 0.00 | Aqueous |
| 2-pyrimidinethiol | DFT (B3PW91) | 6-311+G(d,p) | +6.47 | Aqueous |
| 2(1H)-pyrimidinethione | DFT (B3PW91) | 6-311+G(d,p) | +3.41 | Gas Phase |
| 2-pyrimidinethiol | DFT (B3PW91) | 6-311+G(d,p) | 0.00 | Gas Phase |
Note: The data presented is for the parent pyrimidine-2-thione and is illustrative of the computational approaches used to assess thermodynamic stability. Specific values for this compound would require dedicated computational studies.
Structure Activity Relationship Sar Studies and Mechanistic Investigations in Vitro Focus
General Principles of Pyrimidine-2(1H)-thione Scaffold in Modulating Biological Responses
The pyrimidine-2(1H)-thione core is a privileged heterocyclic structure that forms the backbone of numerous biologically active compounds. nih.gov As a six-membered aromatic ring containing two nitrogen atoms, the pyrimidine (B1678525) nucleus is a key component in natural molecules like nucleic acids (thymine, uracil, cytosine) and vitamin B1. nih.gov Its synthetic derivatives have been extensively explored, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.govjuniperpublishers.com
The thione (C=S) group at the 2-position, in combination with substituents at other positions, plays a crucial role in the molecule's biological profile. This scaffold's versatility allows for substitutions that can modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its interaction with biological targets. nih.gov The presence of the thione group often imparts significant antibacterial and antifungal properties. juniperpublishers.comnih.gov Furthermore, the dihydropyrimidine (B8664642) scaffold (DHPMs), a related structure, is noted for its remarkable pharmacological efficiency and is a key feature in compounds with antiviral, antitumor, antibacterial, and anti-inflammatory activities. mdpi.com The position and nature of substituents on the pyrimidine ring are critical in determining the specific biological activity and potency of the derivatives. nih.gov
In Vitro Biological Activity Investigations and Molecular Interactions
Derivatives of the pyrimidine-2(1H)-thione scaffold have been identified as potent inhibitors of several key enzymes implicated in disease, demonstrating their therapeutic potential through targeted molecular interactions.
Cyclooxygenase (COX-1/COX-2) Inhibition: The anti-inflammatory action of many pyrimidine derivatives is linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins. ekb.eg Studies on various pyrimidine derivatives have shown selective inhibition of COX-2, an isoform highly expressed during inflammation, which is a desirable trait for minimizing the gastrointestinal side effects associated with non-selective NSAIDs. For instance, certain 4-phenylpyrimidine-2(1H)-thiones have demonstrated selective suppression of the COX-1 enzyme. nih.gov The inhibitory concentration (IC50) values for some pyrimidine derivatives highlight their potential as anti-inflammatory agents.
| Compound Class | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivative (3b) | COX-1 | 19.45 ± 0.07 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative (3b) | COX-2 | 31.4 ± 0.12 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative (4d) | COX-2 | 23.8 ± 0.20 | nih.gov |
| Pyrimidine Acrylamide (Compound 9) | Lipoxygenase (LOX) | 1.1 | nih.gov |
| Pyrimidine Acrylamide (Compound 5) | Lipoxygenase (LOX) | 10.7 | nih.gov |
| Fused Pyrimidine Derivative | EGFR | 0.019 ± 0.003 |
Lipoxygenase (LOX) Inhibition: Certain pyrimidine acrylamides have emerged as potent inhibitors of lipoxygenase (LOX), another key enzyme in the inflammatory pathway responsible for producing leukotrienes. nih.gov One derivative, in particular, exhibited a promising IC50 value of 1.1 µM, comparable to the well-known LOX inhibitor NDGA. nih.gov This dual inhibition of both COX and LOX pathways is a highly sought-after characteristic for developing new anti-inflammatory drugs with a broader mechanism of action. ekb.eg
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition: The pyrimidine scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) inhibitors for cancer therapy. bohrium.comnih.gov EGFR is a protein that, when overactive, can lead to uncontrolled cell growth. Fused pyrimidine systems are particularly effective as they can act as bioisosteres of the purine (B94841) ring of ATP, allowing them to bind to the kinase's ATP site and block its function. researchgate.net Several pyrimidine-containing molecules, such as Osimertinib and Lazertinib, are potent irreversible EGFR inhibitors used in cancer treatment. researchgate.net Research has explored various fused pyrimidine derivatives, including thieno[2,3-d]pyrimidines, which have shown significant EGFR inhibitory activity. bohrium.comnih.gov
The pyrimidine-2(1H)-thione scaffold is a well-established pharmacophore for antimicrobial agents. juniperpublishers.com Derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.com
Antibacterial Activity: The antibacterial efficacy of pyrimidine derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various pathogens. Studies have shown that these compounds can be effective against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). nih.gov For example, certain thieno[2,3-d]pyrimidinedione derivatives displayed potent activity with MIC values ranging from 2–16 mg/L against a panel of multi-drug resistant Gram-positive organisms. nih.gov The mechanism of action for some derivatives has been linked to the inhibition of essential bacterial processes. One thiophenyl-pyrimidine derivative was found to effectively inhibit FtsZ polymerization and GTPase activity, which are critical for bacterial cell division, leading to a bactericidal effect. niscpr.res.in
Antifungal Activity: Pyrimidine derivatives also exhibit significant antifungal properties. A novel pyrimidine-based chemical scaffold was identified through high-throughput screening against Aspergillus fumigatus, a common pathogenic mold. nih.gov Mechanistic studies revealed that this scaffold disrupts the function of the endoplasmic reticulum (ER), a key organelle for protein synthesis and secretion, leading to fungal cell death. nih.gov In vitro testing using the poisoned food technique has confirmed the antifungal activity of various pyrimidine derivatives against a range of phytopathogenic fungi. researchgate.net
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinedione (Compound 2) | MRSA | 2-4 | nih.gov |
| Thieno[2,3-d]pyrimidinedione (Compound 2) | VRE | 2 | nih.gov |
| Fused Pyridine-Pyrimidine (4b) | E. coli | 62.5 | researchgate.net |
| Fused Pyridine-Pyrimidine (4d) | S. aureus | 62.5 | researchgate.net |
| Fused Pyridine-Pyrimidine (4g) | C. albicans | 250 | researchgate.net |
The pyrimidine-2(1H)-thione framework is a prominent feature in the design of novel anticancer agents. juniperpublishers.com In vitro studies have consistently demonstrated the cytotoxicity and antiproliferative effects of its derivatives against a variety of human cancer cell lines.
Specifically, derivatives of 4-Chloro-6-methylpyrimidine-2-thiol have been used as precursors in the synthesis of compounds evaluated for their antitumor activity. nih.gov Numerous studies have reported the in vitro cytotoxicity of pyrimidine-2(1H)-thione derivatives against cell lines such as hepatocellular carcinoma (HepG-2), human colon carcinoma (HCT-116), and breast cancer (MCF-7). nih.govresearchgate.net
One study found a pyrimidin-2-thione derivative to be highly active against the HepG-2 cell line with an IC50 value of 25.5±1.3 μg/mL. nih.gov Further investigation into the mechanism revealed that this compound could upregulate the expression of the cell cycle inhibitor p21 and the pro-apoptotic protein caspase-3, suggesting that it induces cancer cell death by promoting apoptosis and halting the cell cycle. nih.gov Another investigation showed a 2-thioxo-pyrimidinyl derivative to be the most active among a tested group against both human colon carcinoma and hepatocellular carcinoma cell lines, with IC50 values of 10.72 and 18.95 µM, respectively. researchgate.net
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM or µg/mL) | Reference |
|---|---|---|---|
| 2-thioxo-pyrimidinyl derivative (10a) | Human Colon Carcinoma | 10.72 µM | researchgate.net |
| 2-thioxo-pyrimidinyl derivative (10a) | Hepatocellular Carcinoma | 18.95 µM | researchgate.net |
| Pyrimidin-2-Thione derivative (Compound 7) | HepG-2 (Liver) | 25.5 ± 1.3 µg/mL | nih.gov |
| Thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Various (NCI-60 Screen) | Most active in series | |
| Nicotinamide derivative (5d) | HCT-116 (Colon) | Potent Activity |
Beyond medicine, pyrimidine derivatives have shown significant potential in agriculture as plant growth regulators. In vitro and controlled environment studies have demonstrated that these compounds can exert phytohormone-like effects, influencing various stages of plant development.
Derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine, structurally related to the subject compound, have been shown to improve the growth and productivity of sorghum when applied to seeds at very low concentrations (10⁻⁷M). Mechanistic suggestions point towards an auxin and cytokinin-like effect, influencing cell division, elongation, and differentiation in the plant's shoot and root systems.
Studies on wheat plants treated with pyrimidine derivatives also revealed a positive, auxin-like effect on the growth of both shoot and root systems over a six-week period. Similarly, research on tomato seedlings showed that treatment with pyrimidine derivatives led to a significant increase in the content of photosynthetic pigments (chlorophyll a and b, carotenoids) and total soluble proteins compared to controls. nih.gov This indicates that these compounds can enhance fundamental physiological processes in plants, leading to more robust growth. The specific activity is dependent on the substituents within the chemical structure, allowing for the tuning of their regulatory effects.
Quantitative Structure-Activity Relationship (QSAR) Analysis for 4-Chloro-6-methylpyrimidine-2(1H)-thione Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. For pyrimidine derivatives, QSAR studies have been instrumental in understanding how different structural features influence their therapeutic or biological effects. nih.gov
QSAR analyses have been applied to various classes of pyrimidine derivatives to optimize their activity. For instance, a study on furopyrimidine and thienopyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in cancer therapy, utilized QSAR to investigate their pharmacological activity. Such models help identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with inhibitory potency.
In the context of antimalarial 2,4-diamino-pyrimidine derivatives, QSAR analyses indicated that lipophilicity is a key driver for improved activity against Plasmodium falciparum. nih.gov By correlating structural modifications with changes in biological activity, QSAR models provide valuable guidance for the rational design of new, more potent derivatives. These studies help to elucidate the structural requirements for effective interaction with a biological target, facilitating the optimization of lead compounds. nih.gov While specific QSAR studies focusing solely on this compound were not prominently found, the principles derived from analyses of structurally similar pyrimidines are applicable and underscore the importance of substituent properties in modulating biological responses.
Q & A
Q. What are the optimal synthetic routes for 4-chloro-6-methylpyrimidine-2(1H)-thione, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclocondensation of thiourea derivatives with β-keto esters or via nucleophilic substitution of halogenated pyrimidines. For example:
- Route 1: Reacting 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide with CS₂/KOH in ethanol yields 74% product after refluxing for 6–7 hrs .
- Route 2: Substitution of chloro groups in halogenated pyrimidines with thiols under basic conditions (e.g., NaH/THF) is efficient but requires strict anhydrous conditions . Key Variables:
- Solvent polarity (ethanol vs. THF) affects reaction kinetics.
- Temperature (>80°C favors cyclization).
- Catalysts (e.g., AcONa/AcOH) improve regioselectivity .
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Limitation |
|---|---|---|---|
| Cyclocondensation | 74 | >95% | Requires hydrazine hydrate |
| Nucleophilic Substitution | 68 | >90% | Sensitive to moisture |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Resolves crystal packing (e.g., monoclinic space group P2₁/m with a = 5.6113 Å, b = 6.4370 Å, c = 7.0923 Å, β = 100.325°) and hydrogen-bonding motifs (N–H⋯N, C–H⋯S) .
- IR Spectroscopy: Identifies thione (C=S stretch at 1120–1190 cm⁻¹) and NH stretches (3127–3200 cm⁻¹) .
- ¹H NMR: Aromatic protons appear at δ 7.2–7.3 ppm, with NH signals at δ 8.1–8.3 ppm .
Data Contradiction Note: Discrepancies in C–S bond lengths (1.671 Å vs. theoretical 1.68 Å) may arise from crystallographic resolution limits. Cross-validate with DFT calculations .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonds) influence the solid-state properties of this compound?
Methodological Answer: Hirshfeld surface analysis reveals that N–H⋯N (13.8%) and C–H⋯S (36.8%) interactions dominate crystal packing . The hydrogen-bond geometry (e.g., N–H⋯N distance = 2.893 Å) stabilizes chains along the [100] direction, impacting solubility and melting behavior . Experimental Design Tip: Use Crystal Explorer 3.1 to model Hirshfeld surfaces and quantify interaction contributions (e.g., H⋯H = 24.8%, H⋯C = 11.7%) .
Table 2: Hydrogen-Bond Geometry
| Interaction Type | Distance (Å) | Angle (°) | Symmetry Code |
|---|---|---|---|
| N1–H1⋯N4 | 2.893 | 165 | x−1, y, z−1 |
| C3–H3⋯S2 | 3.716 | 142 | x, y, z−1 |
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
Methodological Answer: Discrepancies in anticancer activity (e.g., IC₅₀ variations across cell lines) often stem from:
- Solubility differences: Use DMSO stock solutions with ≤0.1% v/v to avoid cytotoxicity artifacts .
- Target specificity: Perform molecular docking (e.g., AutoDock Vina) to validate binding to VEGFR-2 vs. off-target kinases . Case Study: Pyrimidin-2(1H)-one spacers (e.g., compound 4b ) show higher VEGFR-2 affinity (ΔG = −9.2 kcal/mol) than thione analogs (ΔG = −8.5 kcal/mol) due to improved hydrogen bonding with Lys868 .
Q. How can computational chemistry predict reactivity trends for functionalization of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C4 chloro group has highest Fukui index, f⁺ = 0.15) .
- MD Simulations: Solvent-accessible surface area (SASA) analysis in water/ethanol mixtures predicts aggregation tendencies .
Validation: Compare computed IR spectra (e.g., C=S stretch at 1150 cm⁻¹) with experimental data to refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
